molecular formula C11H16ClNO3S2 B6644711 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol

1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol

Cat. No.: B6644711
M. Wt: 309.8 g/mol
InChI Key: KGVNPHRFHGJORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol, also known as CMTPSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol involves the inhibition of voltage-gated sodium channels, which play a crucial role in the transmission of pain signals. This compound binds to the sodium channels and prevents their activation, thereby reducing the transmission of pain signals. This mechanism of action makes this compound a promising candidate for the development of new pain relievers and anesthetic agents.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on the central nervous system, including the reduction of pain and the induction of anesthesia. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for sodium channels. However, its limited solubility in water can make it challenging to use in certain experiments. Additionally, its high toxicity levels require careful handling and disposal.

Future Directions

There are several future directions for the research and development of 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol. One potential direction is the development of new pain relievers and anesthetic agents based on the mechanism of action of this compound. Another potential direction is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and toxicity levels.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound and optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol involves the reaction of 5-chloro-4-methylthiophene-2-sulfonyl chloride with 3-methylpiperidin-3-ol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its potential use as a pain reliever and anesthetic agent.

Properties

IUPAC Name

1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-8-6-9(17-10(8)12)18(15,16)13-5-3-4-11(2,14)7-13/h6,14H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNPHRFHGJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N2CCCC(C2)(C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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